molecular formula C8H7ClFNO3 B8028040 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene

1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B8028040
M. Wt: 219.60 g/mol
InChI Key: FBJRYBZMCNTKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Adding a chloro group through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst like iron(III) chloride.

    Fluorination: Introducing a fluoro group using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

    Ethoxylation: Adding an ethoxy group through a nucleophilic substitution reaction using ethanol and a base like sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Such as nucleophilic aromatic substitution where the chloro group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide in ethanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Amines: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the ethoxy group.

    Substituted Benzenes: From nucleophilic substitution reactions.

Scientific Research Applications

1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Materials Science: Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. For instance:

    Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.

    Chloro and Fluoro Groups: Affect the compound’s electrophilicity and nucleophilicity, guiding its interactions in substitution reactions.

    Ethoxy Group: Provides steric hindrance and influences the compound’s solubility and reactivity.

Comparison with Similar Compounds

  • 1-Chloro-2-ethoxy-4-fluoro-5-nitrobenzene
  • 1-Chloro-2-methoxy-3-fluoro-5-nitrobenzene
  • 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene

Uniqueness: 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (ethoxy) groups creates a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-2-ethoxy-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRYBZMCNTKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.